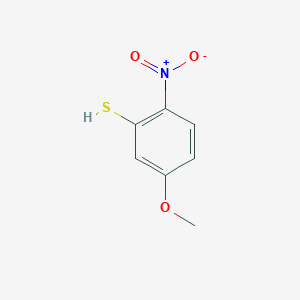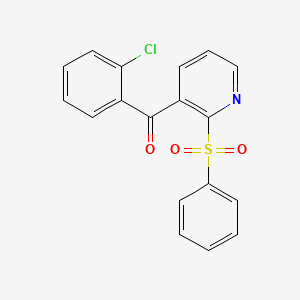![molecular formula C14H22ClFO2Si B8466057 Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-](/img/structure/B8466057.png)
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro- is a chemical compound with a complex structure that includes a tert-butyldimethylsilyloxy group and a 4-chloro-3-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro- involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group provides steric protection, while the 4-chloro-3-fluorophenyl group can engage in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tert-butyldimethylsilyloxy)-1-(4-chlorophenyl)ethanol
- 2-(Tert-butyldimethylsilyloxy)-1-(3-fluorophenyl)ethanol
- 2-(Tert-butyldimethylsilyloxy)-1-(4-bromophenyl)ethanol
Uniqueness
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro- is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H22ClFO2Si |
|---|---|
Peso molecular |
304.86 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C14H22ClFO2Si/c1-14(2,3)19(4,5)18-9-13(17)10-6-7-11(15)12(16)8-10/h6-8,13,17H,9H2,1-5H3 |
Clave InChI |
KTBITCVLPAOFPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(C1=CC(=C(C=C1)Cl)F)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5R)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl acetate](/img/structure/B8466005.png)








![1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B8466083.png)


